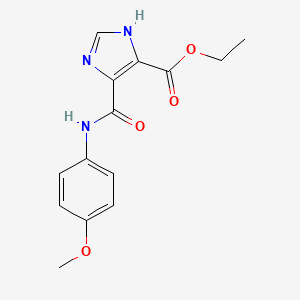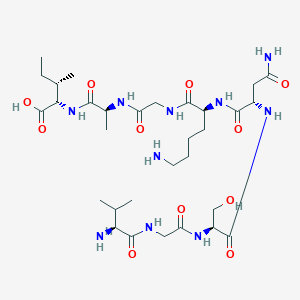
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- typically involves the esterification of 4,4,4-trifluoro-3-hydroxybutanoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxobutanoic acid, phenyl ester.
Reduction: 4,4,4-Trifluoro-3-hydroxybutanol, phenyl ester.
Substitution: Compounds with substituted trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxy and ester groups also contribute to the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar structure but with an ethyl ester instead of a phenyl ester.
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-2-methyl-, methyl ester: Contains a methyl ester and an additional methyl group.
3-Hydroxybutanoic acid: Lacks the trifluoromethyl group and phenyl ester, making it less reactive.
Uniqueness
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- is unique due to the combination of the trifluoromethyl group, hydroxy group, and phenyl ester. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
352273-10-0 |
|---|---|
Molekularformel |
C10H9F3O3 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
phenyl (3R)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)8(14)6-9(15)16-7-4-2-1-3-5-7/h1-5,8,14H,6H2/t8-/m1/s1 |
InChI-Schlüssel |
CTQSJGNYAOXQJB-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC(=O)C[C@H](C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
